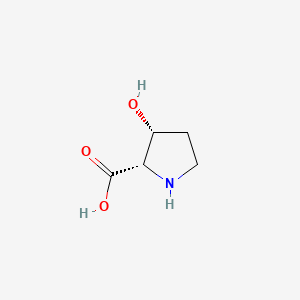

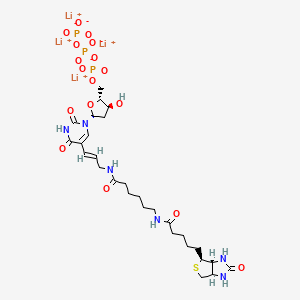

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

描述

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation

作用机制

Target of Action

It’s known that similar compounds interact with various enzymes and receptors in the body, influencing metabolic processes .

Mode of Action

It’s likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds are known to influence various metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle .

Result of Action

Similar compounds are known to have various effects at the molecular and cellular levels, influencing processes such as cell growth and metabolism .

生化分析

Biochemical Properties

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid is involved in several biochemical reactions. It interacts with enzymes such as threonine dehydratase and threonine aldolase, which catalyze its conversion into other metabolites . Threonine dehydratase converts this compound into α-ketobutyrate, while threonine aldolase breaks it down into glycine and acetaldehyde . These interactions are vital for maintaining amino acid balance and supporting metabolic pathways.

Cellular Effects

This compound influences various cellular processes. It is essential for protein synthesis, impacting cell growth and repair . Additionally, it plays a role in immune function by aiding in the production of antibodies . This compound also affects cell signaling pathways, particularly those involving serine/threonine kinases, which regulate gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to enzymes such as threonine dehydratase and threonine aldolase, facilitating their catalytic activities . Additionally, it undergoes phosphorylation by threonine kinases, which modulates its function and interactions with other biomolecules . This phosphorylation is crucial for regulating various cellular processes, including gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation depend on environmental conditions such as temperature and pH . Long-term studies have shown that this compound can influence cellular function over extended periods, with potential impacts on cell growth and metabolism . Understanding these temporal effects is essential for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it supports normal cellular functions and metabolic processes . At high doses, it can lead to toxic effects, including disruptions in cellular metabolism and potential organ damage . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor for the synthesis of glycine and serine, which are essential for various metabolic processes . Additionally, it participates in the biosynthesis of proteins and other biomolecules, contributing to overall metabolic flux . The interactions with enzymes such as threonine dehydratase and threonine aldolase are critical for these metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake and localization within different cellular compartments . The distribution of this compound is essential for its proper function and interaction with other biomolecules.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments . Understanding its subcellular localization is crucial for elucidating its role in cellular processes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis from Fmoc-protected Garner’s aldehyde. This method involves a series of reactions, including a Horner–Wadsworth–Emmons reaction, followed by diastereoselective 1,4-addition reactions of lithium dialkyl/dialkenylcuprates to the Fmoc Garner’s enoate .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve similar enantioselective processes, optimized for yield and cost-effectiveness.

化学反应分析

Types of Reactions

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce carbonyl groups to alcohols or amines.

Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol or amine.

科学研究应用

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used to study enzyme-substrate interactions and protein folding.

Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.

相似化合物的比较

Similar Compounds

Similar compounds include other chiral amino acids and their derivatives, such as (2S,3R)-3-methylglutamate and (2R,3S)-phenylisoserine .

Uniqueness

What sets (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid apart is its specific stereochemistry, which can confer unique biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications.

属性

IUPAC Name |

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBUEDPLEOHJGE-DMTCNVIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]([C@@H]1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427760 | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-35-1 | |

| Record name | cis-3-Hydroxy-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-3-Hydroxyproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXY-L-PROLINE, (3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes cis-3-hydroxy-L-proline unique compared to other hydroxyprolines?

A1: While trans-4-hydroxy-L-proline is widely known for its role in collagen, cis-3-hydroxy-L-proline is less common. Its cis configuration at the 3-position and involvement in specific enzymatic pathways distinguish it. For instance, it's a substrate for a unique cis-3-hydroxy-L-proline dehydratase, belonging to the enolase superfamily, which catalyzes its conversion to Δ(1)-pyrroline-2-carboxylate. []

Q2: How do bacteria utilize cis-3-hydroxy-L-proline?

A2: Research has shown that certain bacteria, like Labrenzia aggregata IAM 12614 and Azospirillum brasilense NBRC 102289, can utilize cis-3-hydroxy-L-proline as a sole carbon source. [, ] This suggests the presence of specific metabolic pathways for this isomer, involving enzymes like cis-3-hydroxy-L-proline dehydratase.

Q3: Can you elaborate on the enzymatic pathways involving cis-3-hydroxy-L-proline?

A3: Beyond its role as a substrate for dehydratases, cis-3-hydroxy-L-proline is involved in diverse enzymatic reactions. Studies show it can be generated by proline 3-hydroxylases, specifically through regio- and stereospecific hydroxylation of L-proline. [, ] Additionally, researchers have explored the use of microbial 2-oxoglutarate-dependent dioxygenases for the regio- and stereoselective oxygenation of proline derivatives, leading to compounds like cis-3,4-epoxy-L-proline and 2,3-cis-3,4-cis-3,4-dihydroxy-L-proline. []

Q4: Are there specific enzymes dedicated to the degradation of cis-3-hydroxy-L-proline?

A4: Yes, recent research has identified novel cis-3-hydroxy-L-proline dehydratases. These enzymes, categorized into AcnX Types I and IIa, play a crucial role in cis-3-hydroxy-L-proline catabolism. AcnX Type I, encoded by the hypI gene, functions as a monomeric enzyme. [] In contrast, AcnX Type IIa, encoded by separate hypIS and hypIL genes in some bacteria, exhibits a heterodimeric structure. [] Interestingly, some bacteria possess both AcnX Type IIa and putative proline racemase-like genes (hypA1 and hypA2) within their L-hydroxyproline gene clusters, highlighting the complexity of hydroxyproline metabolism. []

Q5: What is the significance of cis-3-hydroxy-L-proline in the synthesis of natural products?

A5: cis-3-hydroxy-L-proline serves as a crucial building block in synthesizing various natural products. One prominent example is the antibiotic teleomycin, where it's a key structural component. [, ] Its presence underscores the importance of understanding its synthesis and incorporation into complex molecules.

Q6: What are the challenges associated with the chemical synthesis of cis-3-hydroxy-L-proline?

A6: Achieving the correct stereochemistry at the 3-position poses a significant challenge in synthesizing cis-3-hydroxy-L-proline. [] Researchers have explored different approaches, including using Sharpless asymmetric epoxidation as a key step to introduce chirality effectively. [] This method allows for the controlled synthesis of the desired cis isomer with high enantiomeric excess.

Q7: Can you provide examples of how cis-3-hydroxy-L-proline is used in synthetic chemistry?

A7: One notable application is in synthesizing the key structural motif of Norgeamide, a natural product exhibiting promising biological activity. [] Researchers have successfully used cis-3-hydroxy-L-proline as a starting material to construct a diketopiperazine intermediate, a crucial step towards the total synthesis of Norgeamide. [] This example highlights the potential of cis-3-hydroxy-L-proline as a versatile building block for complex molecule synthesis.

Q8: How has recombinant DNA technology contributed to research on cis-3-hydroxy-L-proline?

A8: Recombinant DNA technology has enabled the development of efficient biotransformation systems for producing cis-3-hydroxy-L-proline. By cloning and expressing the gene encoding proline 3-hydroxylase from Streptomyces sp. strain TH1 in Escherichia coli, researchers achieved significantly higher hydroxylating activity compared to the native strain. [] This breakthrough allows for the large-scale production of cis-3-hydroxy-L-proline, facilitating its use in various research and applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

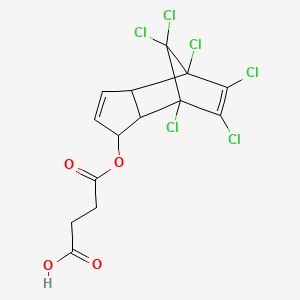

![(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1141940.png)